

Application of Liquiritigenin in Studying Ferroptosis: Application Notes and Protocols

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Compound of Interest

Compound Name: *Liquiritigenin*

Cat. No.: *B1674858*

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Introduction

Liquiritigenin, a flavonoid derived from the root of licorice (*Glycyrrhiza* species), and its isomer, **isoliquiritigenin**, have emerged as valuable chemical probes for investigating the intricate mechanisms of ferroptosis. Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Recent studies have highlighted the potential of **liquiritigenin** and its derivatives to both induce and inhibit ferroptosis in different cellular contexts, making them versatile tools for studying this process. These compounds have been shown to modulate key signaling pathways involved in ferroptosis, including the Nrf2 and GPX4 pathways.

These application notes provide an overview of the use of **liquiritigenin** and **isoliquiritigenin** in ferroptosis research, including their mechanisms of action, and detailed protocols for key experiments.

Mechanisms of Action

Liquiritigenin and its isomer, **isoliquiritigenin**, modulate ferroptosis through distinct but related mechanisms:

- **Isoliquiritigenin** as a Ferroptosis Inducer in Cancer Cells: In gallbladder cancer, **isoliquiritigenin** has been shown to induce ferroptosis.^{[1][2]} It achieves this by activating the

p62-Keap1-Nrf2-HMOX1 signaling pathway while simultaneously downregulating the expression of Glutathione Peroxidase 4 (GPX4).[1][2] The activation of Heme Oxygenase-1 (HMOX1) leads to the degradation of heme, releasing ferrous iron (Fe²⁺), which contributes to the iron overload characteristic of ferroptosis.[2] The downregulation of GPX4, a key enzyme that neutralizes lipid peroxides, further sensitizes the cells to lipid peroxidation and subsequent cell death.[1][2]

- **Liquiritigenin** as a Ferroptosis Inhibitor: In contrast, **liquiritigenin** has demonstrated a protective role against ferroptosis-mediated tissue injury, such as in acute kidney injury.[3][4] It has been found to inhibit ferroptosis by upregulating Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).[3][4] Additionally, **liquiritigenin** enhances the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[5][6] By activating Nrf2, **liquiritigenin** upregulates the expression of antioxidant enzymes, which helps to mitigate oxidative stress and lipid peroxidation.[5][6]

Data Presentation

The following tables summarize the quantitative data from studies on the effects of **isoliquiritigenin** and **liquiritigenin** on markers of ferroptosis.

Table 1: Effect of **Isoliquiritigenin** on Gallbladder Cancer (GBC) Cells

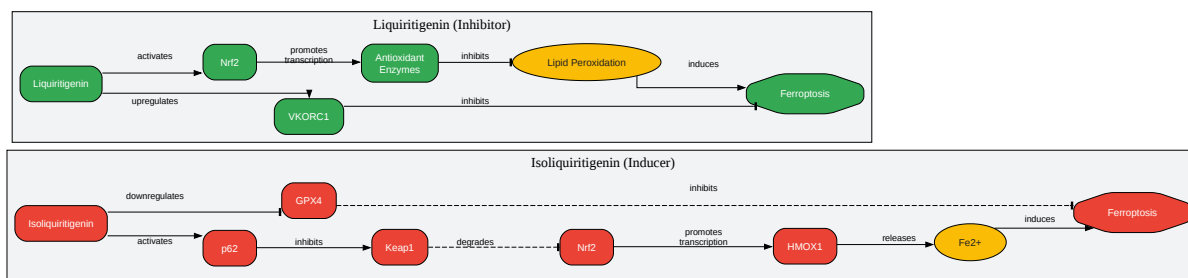
Parameter	Cell Line	Treatment	Result	Reference
Cell Viability	GBC-SD	Isoliquiritigenin	Significant inhibition of proliferation	[1][2]
Iron Content	GBC-SD	Isoliquiritigenin	Significantly reversed	[1][2]
ROS Level	GBC-SD	Isoliquiritigenin	Significantly reversed	[1][2]
Lipid Peroxidation	GBC-SD	Isoliquiritigenin	Significantly reversed	[1][2]
GSSG/GSH Ratio	GBC-SD	Isoliquiritigenin	Significantly reversed	[1][2]

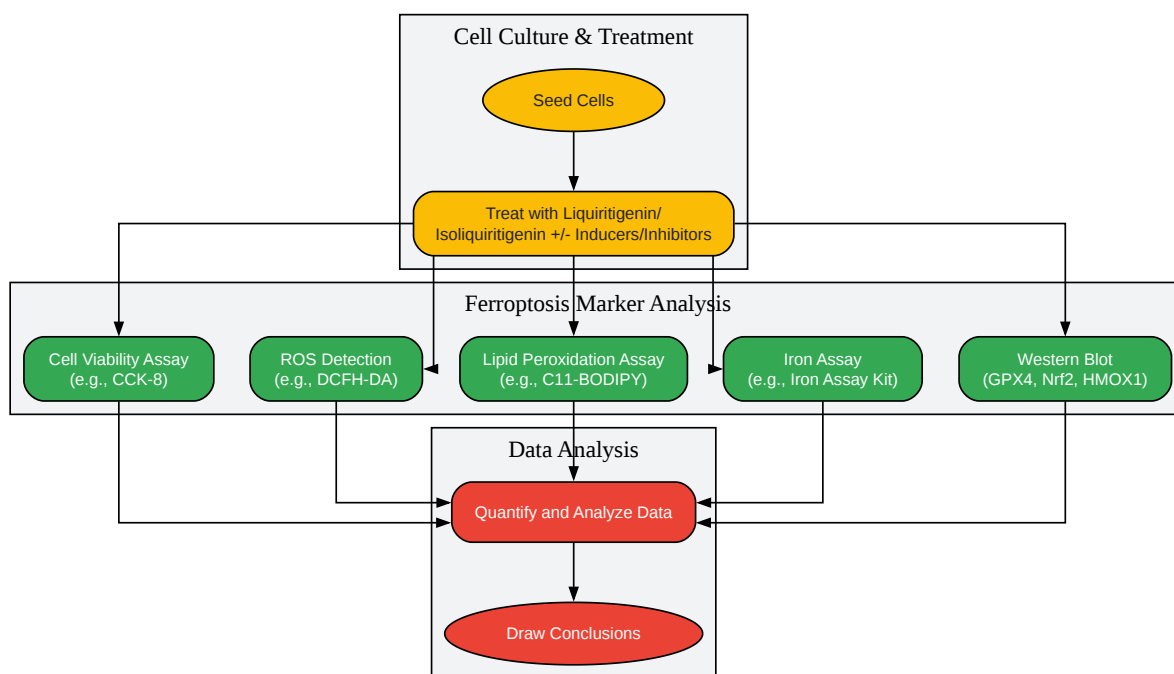
Table 2: Effect of **Liquiritigenin** on Acute Kidney Injury (AKI) Model

Parameter	Model	Treatment	Result	Reference
Glutathione (GSH)	Folic acid-induced murine AKI	Liquiritigenin	Upregulated	[3]
GPX4 Levels	Folic acid-induced murine AKI	Liquiritigenin	Upregulated	[3]
Malondialdehyde (MDA)	Folic acid-induced murine AKI	Liquiritigenin	Downregulated	[3]
Divalent Iron Levels	Folic acid-induced murine AKI	Liquiritigenin	Downregulated	[3]

Mandatory Visualization

Signaling Pathways





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